(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
“(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound that belongs to the class of tert-butyl esters . Tert-butyl esters are widely used in organic chemistry as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents . They are also conveniently deprotected under acidic conditions .
Synthesis Analysis
The synthesis of tert-butyl esters, such as “this compound”, can be achieved through various methods. One common method is the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 . Other methods involve the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O), tert-butylisourea, tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, 2-tert-butoxypyridine, and tert-butyl acetoacetate .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The tert-butyl ester group is attached to the carboxylic acid functionality of the molecule . The isopropylamino group is attached to the piperidine ring .Chemical Reactions Analysis
Tert-butyl esters, such as “this compound”, can undergo various chemical reactions. They can be deprotected under acidic conditions to yield the corresponding carboxylic acids . They can also react with SOCl2 at room temperature to provide acid chlorides .Physical and Chemical Properties Analysis
Tert-butyl esters are typically colorless liquids with a fruity odor . They have a specific gravity of around 0.87 . They are flammable, with a flash point of around 72°F . They are soluble in ether and ethanol, but only slightly soluble in water .Scientific Research Applications
Synthesis and Molecular Applications
- (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester is utilized in the synthesis of various biologically active alkaloids, such as sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine (Passarella et al., 2005). These alkaloids have diverse applications in biology and medicine, demonstrating the compound's significance in chemical synthesis.
Chemical Activation and Ester Formation
- The compound has been used in the activation of carboxylic acids via dialkyl pyrocarbonates, leading to the formation of symmetric anhydrides and esters of N-protected amino acids (Pozdnev, 2009). This process is crucial in the synthesis of various esters and anhydrides, which are essential in pharmaceutical and chemical research.
Asymmetric Synthesis and Biological Activity
- It is also involved in the enantioselective synthesis of piperidine alkaloids such as dumetorine and epidihydropinidine (Passarella et al., 2009). These syntheses underline the compound's role in producing biologically active molecules, which can be further researched for potential therapeutic applications.
Application in Anticancer Research
- Research has also explored its use in synthesizing various esters with potential anticancer properties. For example, the tert-butyl esters of certain carboxylic acids have been synthesized and evaluated for their cytotoxic effects on cancer cells (Vorona et al., 2007). This highlights the compound's potential in developing new anticancer drugs.
Mechanism of Action
Target of Action
It is known that similar compounds, such as piperidines, are structural components of piperine, which is a plant extract from the genusPiper, or pepper .
Mode of Action
It is presumed that it interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the inability of certain organisms to recognize their host’s cues .
Biochemical Pathways
The compound is likely to affect the olfactory system, disrupting the normal biochemical pathways of smell recognition. This disruption can lead to downstream effects such as the inability of certain organisms to recognize their host’s cues .
Pharmacokinetics
The compound “(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester” is a tert-butyl ester . Tert-butyl esters are known for their stability in various conditions . They are stable in water at different pH levels and temperatures, and they are also stable in the presence of various bases and nucleophiles . This stability suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the disruption of the normal functioning of the olfactory system in certain organisms, leading to their inability to recognize their host’s cues . This could potentially be used to deter these organisms from their hosts.
Action Environment
The action of the compound is likely influenced by environmental factors such as pH and temperature, given the known stability of tert-butyl esters in various conditions
Safety and Hazards
Tert-butyl esters are flammable and can form explosive mixtures with air . They have an occupational exposure limit of 200 ppm (950 mg/m³) as set by OSHA . They are considered hazardous and should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Future Directions
The future directions for the study and application of tert-butyl esters, such as “(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester”, could involve the development of safer and more efficient synthesis methods . There could also be further exploration of their chemical reactivity and potential applications in various fields of chemistry and biochemistry.
Properties
IUPAC Name |
tert-butyl (3S)-3-(propan-2-ylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQRMKZAXONPV-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151796 | |
Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163286-38-1 | |
Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163286-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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